2-氨基-5-异丙基苯甲腈

描述

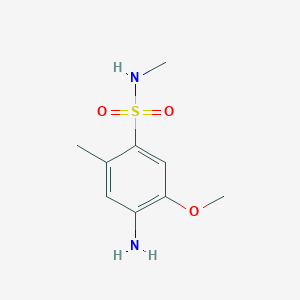

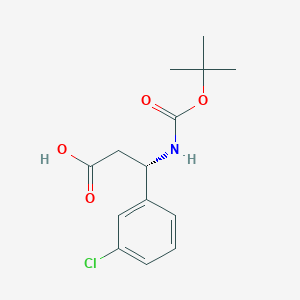

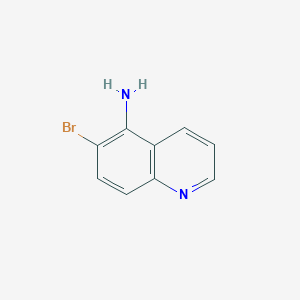

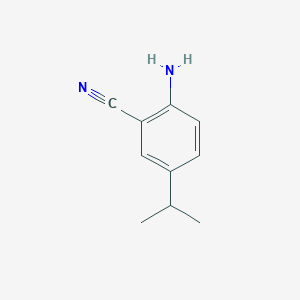

2-Amino-5-isopropylbenzonitrile is a chemical compound with the CAS Number: 549488-76-8. It has a molecular weight of 160.22 . The compound is orange to red-brown in color and can exist in both solid and liquid forms .

Molecular Structure Analysis

The molecular formula of 2-Amino-5-isopropylbenzonitrile is C10H12N2 . The InChI code for the compound is 1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The physical form of the compound is an orange to red-brown solid or liquid .科学研究应用

氨基酸研究的进展

绿原酸 (CGA) 的生物医学应用绿原酸 (CGA) 是一种酚类化合物,具有广泛的生物学和药理学作用,包括抗氧化、抗菌、保肝、保护心脏、抗炎和神经保护活性。CGA 已显示出调节脂质代谢和葡萄糖水平的潜力,这可能有利于治疗糖尿病和肥胖等代谢性疾病。这突出了 CGA 和类似化合物在解决各种健康状况方面的治疗潜力,强调了进一步研究以优化其生物学和药理学作用的重要性 (Naveed 等人,2018 年)。

肽研究和 TOAC 的使用自旋标记氨基酸 TOAC 已用于肽研究,提供了对肽二级结构和动力学的见解。这种方法促进了肽与膜和蛋白质相互作用的分析,有助于更好地理解生物机制和潜在的治疗应用 (Schreier 等人,2012 年)。

氨基酸的电化学检测传感器和生物传感器在氨基酸电化学检测方面的最新发展证明了它们在包括医学、药学和环境监测在内的各个领域的意义。这些进步突出了氨基酸在健康和疾病中的关键作用,以及新技术在改善诊断能力和治疗干预方面的潜力 (Dinu & Apetrei,2022 年)。

氨基酸测定的生物传感器已经开发出用于氨基酸测定的生物传感器,为检测各种样品中的氨基酸提供了简单、快速、特异且高度灵敏的方法。这些工具对于监测膳食摄入、研究代谢紊乱和开发新的治疗方法至关重要 (Pundir 等人,2018 年)。

安全和危害

作用机制

Target of Action

This compound belongs to the class of aminobenzonitriles, which are organic molecules containing a benzene ring substituted with an amino group and a cyano group. Aminobenzonitriles have been studied in various contexts, but the specific targets of 2-Amino-5-isopropylbenzonitrile remain to be elucidated.

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . The compound’s lipophilicity (Log Po/w) is reported to be 1.92 (iLOGP), 2.64 (XLOGP3), 2.27 (WLOGP), 1.74 (MLOGP), and 2.06 (SILICOS-IT), with a consensus Log Po/w of 2.13 .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°c .

属性

IUPAC Name |

2-amino-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUCGGBOPBJYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610707 | |

| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-isopropylbenzonitrile | |

CAS RN |

549488-76-8 | |

| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。